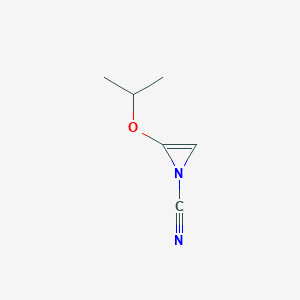
(2S,3R)-3,4-dihydroxybutan-2-yl 3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2S,3R)-3,4-dihydroxybutan-2-yl 3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate is a complex organic molecule that features a combination of hydroxyl, benzyloxy, and tert-butoxycarbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3,4-dihydroxybutan-2-yl 3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dihydroxybutan-2-one and 4-(benzyloxy)benzaldehyde.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 3,4-dihydroxybutan-2-one and 4-(benzyloxy)benzaldehyde under acidic conditions.
Protection of Hydroxyl Groups: The hydroxyl groups are then protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The protected intermediate is then coupled with an appropriate amino acid derivative to form the final product.
Deprotection: The final step involves the removal of the protecting groups under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The benzyloxy group can be reduced to a benzyl group using hydrogenation.
Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Acidic or basic conditions depending on the desired substitution.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes due to its structural features.
Medicine
Drug Development: Investigated for its potential as a lead compound in the development of new pharmaceuticals.
Industry
Material Science:
Mechanism of Action
The mechanism of action of (2S,3R)-3,4-dihydroxybutan-2-yl 3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate involves its interaction with specific molecular targets. The hydroxyl and benzyloxy groups can form hydrogen bonds with target proteins, potentially inhibiting their function. The tert-butoxycarbonyl group can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- (2S,3R)-3,4-dihydroxybutan-2-yl 3-(4-methoxyphenyl)-2-((tert-butoxycarbonyl)amino)propanoate
- (2S,3R)-3,4-dihydroxybutan-2-yl 3-(4-hydroxyphenyl)-2-((tert-butoxycarbonyl)amino)propanoate
Uniqueness
- Structural Features : The presence of both benzyloxy and tert-butoxycarbonyl groups in the same molecule.
- Reactivity : Unique reactivity due to the combination of functional groups.
- Applications : Potential for diverse applications in various fields due to its unique structure.
Properties
Molecular Formula |
C25H33NO7 |
|---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
[(2S,3R)-3,4-dihydroxybutan-2-yl] 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoate |
InChI |
InChI=1S/C25H33NO7/c1-17(22(28)15-27)32-23(29)21(26-24(30)33-25(2,3)4)14-18-10-12-20(13-11-18)31-16-19-8-6-5-7-9-19/h5-13,17,21-22,27-28H,14-16H2,1-4H3,(H,26,30)/t17-,21?,22+/m0/s1 |
InChI Key |
LGJUQORSIRVXFT-QNGGVGCWSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](CO)O)OC(=O)C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C(CO)O)OC(=O)C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B11925407.png)









